Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate
Description
Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate (molecular formula: C₁₃H₂₁NO₃) is a spirocyclic compound featuring a six-membered azaspiro ring system fused with a three-membered cyclopropane-like ring. Its key structural attributes include:
- Functional groups: A tert-butyl carbamate group at position 6 and a formyl (-CHO) group at position 8 of the spiro framework.
- Collision cross-section (CCS) data: Predicted CCS values for its ionized forms (e.g., [M+H]⁺: 201.0 Ų, [M+Na]⁺: 206.0 Ų) suggest moderate polarity and solvation characteristics .
No peer-reviewed literature or patent applications specifically discussing this compound are available as of 2025, limiting its documented applications. However, its structure aligns with spirocyclic intermediates used in pharmaceutical synthesis, particularly for kinase inhibitors or peptidomimetics .
Properties
IUPAC Name |
tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-10(8-15)13(9-14)5-4-6-13/h8,10H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAGOARDBBIMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137718-90-0 | |
| Record name | tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The formyl and tert-butyl ester groups are then introduced through subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Carboxylic acid derivative
Reduction: Alcohol derivative
Substitution: Carboxylic acid
Scientific Research Applications
Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate and analogous spirocyclic compounds:
Key Structural and Functional Differences:
Substituent Reactivity :
- The formyl group in the target compound distinguishes it from analogs with oxo (=O), hydroxymethyl (-CH₂OH), or iodomethyl (-CH₂I) groups. The aldehyde is highly reactive toward nucleophiles (e.g., amines, hydrazines), enabling conjugation or cyclization reactions .
- Sulfur-containing analogs (e.g., 6-thia derivatives) exhibit increased lipophilicity, which may enhance membrane permeability in drug candidates .
Heteroatom Positioning :
- Compounds with 2-aza configurations (e.g., ) differ in hydrogen-bonding capacity and basicity compared to 6-aza systems.
- 5-oxa derivatives (e.g., ) introduce ether linkages, improving metabolic stability in medicinal chemistry applications.
Stereochemical Complexity :
- Chiral analogs like (6S)-hydroxy spirocycles () are valuable for asymmetric synthesis, whereas the target compound lacks documented stereochemical data.
Synthetic Utility :
- Iodomethyl -substituted spirocycles () serve as alkylating agents, while hydroxymethyl derivatives () are intermediates for esterification or oxidation.
Research Implications and Gaps
- Target Compound : The absence of literature data for this compound highlights opportunities for exploratory studies, such as derivatization via formyl-group reactions (e.g., Schiff base formation) .
- Predictive Modeling : CCS data () could guide computational studies to predict solubility, permeability, and binding affinities relative to analogs.
Biological Activity
Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate is a complex organic compound notable for its unique spirocyclic structure and diverse functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 239.29 g/mol. The compound features a rigid spirocyclic framework that may enhance its binding affinity to various biological targets, making it a candidate for therapeutic applications.
Synthesis and Derivatives
The synthesis of this compound typically involves the formation of the spirocyclic core followed by functional group modifications. Common synthetic routes include:
- Cyclization of Precursors : Formation of the spirocyclic core under acidic or basic conditions.
- Functional Group Introduction : Addition of formyl and tert-butyl ester groups through subsequent reactions.
These methods allow for the generation of various derivatives that may exhibit enhanced biological properties or altered physical characteristics.
Biological Activity Overview
Research indicates that compounds with spirocyclic structures often exhibit significant biological activities. The following sections detail specific biological activities related to this compound.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The rigid structure may contribute to its ability to disrupt microbial membranes or inhibit essential enzymatic pathways.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Antiviral Activity
The compound is also being investigated for its antiviral properties, particularly against viruses such as Dengue and Zika. Its mechanism may involve inhibition of viral replication by targeting specific viral enzymes or host cellular pathways.
Anticancer Properties
Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The spirocyclic structure may enhance interaction with cancer-specific targets.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction |
| MCF-7 | 7.5 | Cell cycle arrest |
| A549 | 6.0 | Inhibition of proliferation |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of this compound against resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
- Antiviral Mechanism Investigation : Research conducted at a leading virology institute explored the compound's interaction with viral proteins, revealing promising results in inhibiting viral entry into host cells.
- Cancer Therapeutics Development : A collaborative study between pharmaceutical companies has focused on optimizing this compound's structure to enhance its anticancer activity while minimizing toxicity to normal cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate?
- Methodological Answer : The compound is synthesized via functionalization of the spirocyclic core. A typical approach involves introducing the formyl group through oxidation of a hydroxymethyl precursor (e.g., tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate) using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The tert-butyl carboxylate group is retained as a protective moiety during synthesis, enabling downstream modifications .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the spirocyclic structure and formyl group placement. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (e.g., ~1700 cm⁻¹ for the ester and ~2800 cm⁻¹ for the formyl group). High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C₁₃H₂₁NO₃) and isotopic pattern .
Q. What are the typical reactions involving the formyl group in this compound?
- Methodological Answer : The formyl group undergoes nucleophilic additions (e.g., Grignard reactions), reductions (e.g., NaBH₄ to yield hydroxymethyl derivatives), and condensations (e.g., Wittig reactions to introduce alkenes). These transformations enable diversification of the spirocyclic scaffold for structure-activity relationship (SAR) studies in medicinal chemistry .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Enzymatic ketoreduction using Codex® ketoreductase KRED-P3-G09 with NADP+ as a cofactor enables enantioselective synthesis of chiral intermediates. For example, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is reduced to tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate with >99% enantiomeric excess (ee). Chiral chromatography (e.g., Chiralpak AD-3 column) confirms stereochemical purity .
Q. How can researchers optimize reaction conditions for formyl group stability during derivatization?
- Methodological Answer : Stability is influenced by solvent polarity and pH. In aprotic solvents (e.g., THF, DCM), the formyl group remains stable during nucleophilic additions. For acidic or aqueous conditions, in situ protection (e.g., acetal formation) is recommended. Kinetic monitoring via ¹H NMR or LC-MS ensures minimal degradation .
Q. How do structural modifications (e.g., replacing the formyl group) impact biological activity?
- Methodological Answer : SAR studies show that replacing the formyl group with hydroxymethyl or carboxylic acid moieties alters binding affinity to biological targets. For example, hydroxymethyl derivatives exhibit enhanced solubility but reduced activity in tropane alkaloid-based assays. Computational docking (e.g., AutoDock Vina) helps rationalize these differences by analyzing hydrogen-bond interactions .
Data Contradiction & Experimental Design
Q. How to resolve discrepancies in reported yields for formyl group oxidation reactions?
- Methodological Answer : Variations in yields often arise from competing side reactions (e.g., overoxidation to carboxylic acids). Systematic optimization includes:
- Screening oxidizing agents (e.g., PCC vs. TEMPO/NaClO).
- Adjusting reaction temperature (0°C to room temperature).
- Monitoring reaction progress via TLC or GC-MS.
Contradictory data can be reconciled by standardizing substrate purity and solvent drying methods .
Q. What experimental strategies validate the spirocyclic conformation in solution vs. solid state?
- Methodological Answer : X-ray crystallography confirms the solid-state spirocyclic geometry. For solution-phase analysis, Nuclear Overhauser Effect (NOE) NMR experiments (e.g., ROESY) identify through-space interactions between non-adjacent protons, verifying the rigid spiro structure. Discrepancies between solid and solution conformations are resolved by comparing dihedral angles from DFT calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
